molecular formula C25H19ClN3O3P B2888195 1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole CAS No. 676562-43-9

1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole

Cat. No. B2888195
CAS RN: 676562-43-9
M. Wt: 475.87
InChI Key: HFQVFXTWRAOGOD-UHFFFAOYSA-N
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Description

Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Its derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .


Synthesis Analysis

Benzotriazole has been used as a synthetic scaffold for the synthesis of various heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds . It also served for the edition of libraries of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .


Molecular Structure Analysis

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .


Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Mechanism of Action

While specific mechanisms of action for “1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole” are not available, benzotriazole derivatives have proved their potency to treat various kinds of conditions such as cancers, microbial infections, psychotropic disorders, and many more .

Safety and Hazards

While specific safety data for “1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole” is not available, benzotriazole is classified as harmful if swallowed and causes serious eye irritation .

Future Directions

The development of new benzotriazole compounds with higher physiological and biological properties has been the focus of recent studies . This suggests that there is ongoing interest in the potential applications of benzotriazole derivatives in various fields.

properties

IUPAC Name

1-[(4-chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN3O3P/c26-20-17-15-19(16-18-20)25(29-24-14-8-7-13-23(24)27-28-29)33(30,31-21-9-3-1-4-10-21)32-22-11-5-2-6-12-22/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQVFXTWRAOGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4N=N3)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate

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